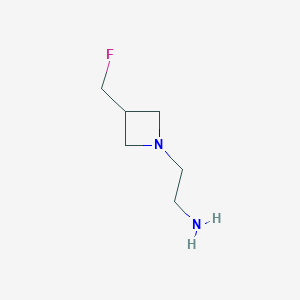

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine

Übersicht

Beschreibung

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H13FN2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a fluoromethyl group and an amine group in its structure makes it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. One common method involves the use of fluoromethyl iodide in the presence of a base to introduce the fluoromethyl group onto the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group in 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine can undergo oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may convert the amine to a nitro group or form imine intermediates. For example:

-

Amine → Nitro compound : Requires strong oxidizing conditions in acidic or neutral media.

-

Formation of hydroxylamine derivatives : Partial oxidation under milder conditions.

Substitution Reactions

The fluoromethyl group and amine functionality participate in nucleophilic substitution reactions:

Fluoromethyl Substitution :

The fluoromethyl group can be replaced by nucleophiles (e.g., hydroxide, thiols) under basic conditions. For example:

This reaction is facilitated by the electron-withdrawing effect of fluorine, increasing the electrophilicity of the adjacent carbon .

Amine Alkylation/Acylation :

The primary amine readily undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Reacts with acetyl chloride to yield acetamide derivatives.

Reductive Amination

While the compound itself is an amine, it can act as a substrate in reductive amination with ketones or aldehydes. For example, reaction with formaldehyde and sodium triacetoxyborohydride (STAB) produces a tertiary amine :

Cyclization and Ring-Opening Reactions

The azetidine ring’s strain (∼105 kJ/mol) facilitates ring-opening reactions. For instance:

Comparative Reactivity Data

The table below summarizes reaction conditions and yields for related azetidine derivatives:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine serves as a crucial building block for synthesizing more complex molecules. Its derivatives are being explored for their potential therapeutic effects in various diseases, particularly neurodegenerative disorders and cancers.

Neuroprotective Properties : Research indicates that this compound may possess neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease. Studies have demonstrated its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| M3 | 21 | Superior activity |

| M2 | 46 | Racemate; less active |

| M1 | 26 | Electron-acceptor substituent |

The compound has shown promise in biological studies, particularly in enzyme inhibition and receptor modulation. Its fluoromethyl group enhances binding affinity to targets, which is crucial for developing effective drugs.

Case Studies :

- Neurodegenerative Disease Models : Compounds related to this compound have been tested in models simulating neurodegenerative diseases, showing potential as symptomatic therapies.

- Cancer Cell Lines : In vitro studies against cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that related compounds exhibited greater growth inhibition compared to standard treatments like 5-Fluorouracil.

Agrochemical Development

In the agricultural sector, this compound is being investigated for its potential use in developing new agrochemicals. Its unique properties may enhance the efficacy of pesticides or herbicides, providing more effective solutions for crop protection.

Wirkmechanismus

The mechanism of action of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.

2-(3-(Chloromethyl)azetidin-1-yl)ethan-1-amine: This compound has a chloromethyl group instead of a fluoromethyl group.

Uniqueness

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its non-fluorinated counterparts.

Biologische Aktivität

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine, a derivative of azetidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C6H13FN2, and it features a fluoromethyl group that enhances its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Fluoromethyl Group : Enhances lipophilicity and stability.

- Amine Functionality : Imparts basic properties and potential for interaction with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The fluoromethyl group is believed to increase binding affinity to these targets, potentially leading to modulation of various biological pathways. Ongoing research aims to elucidate these pathways further.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor for various enzymes, particularly monoamine oxidase B (MAO-B). In a comparative analysis:

- Compounds with similar structures demonstrated IC50 values ranging from 21 nM to 46 nM against MAO-B, indicating significant inhibitory activity .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| M3 | 21 | Superior activity |

| M2 | 46 | Racemate; less active |

| M1 | 26 | Electron-acceptor substituent |

Neuroprotective Properties

Research has indicated that derivatives of azetidine, including this compound, may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammatory pathways is beneficial .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Neurodegenerative Disease Models : In models simulating Perry Disease, compounds structurally related to this amine showed promise in drug discovery efforts aimed at developing symptomatic therapies .

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., MCF-7 and MDA-MB-231). Results indicated that related compounds exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil, suggesting potential as an anticancer agent .

Research Applications

The compound has several applications in scientific research:

- Pharmaceutical Development : As a building block for more complex molecules in drug design.

- Agrochemicals : Potential use in developing new agricultural chemicals with enhanced efficacy.

Eigenschaften

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-3-6-4-9(5-6)2-1-8/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPYOCCTORABTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.